molecular formula C14H14N2O B1486813 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol CAS No. 1159821-15-4

2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol

Cat. No. B1486813
CAS RN: 1159821-15-4
M. Wt: 226.27 g/mol
InChI Key: ATDZCIMEGWPAPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol, often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Other methods involve the use of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol consists of a pyrimidine ring, which is a heterocyclic compound, attached to a cyclopropyl group and an o-tolyl group.


Chemical Reactions Analysis

Pyrimidines, including 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

“2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol” may serve as a precursor in the synthesis of various therapeutic agents. Its structural complexity allows for the creation of compounds with potential activity against a range of diseases. For example, derivatives of this compound could be explored for their antiproliferative properties, potentially leading to new cancer treatments .

Agriculture: Development of New Pesticides

In agriculture, this compound could be utilized to develop new pesticides. Its pyrimidin-4-ol core can be modified to target specific pests, enhancing crop protection without harming beneficial organisms or the environment.

Material Science: Advanced Polymer Synthesis

The compound’s unique structure could be incorporated into polymers to enhance their properties. For instance, it could be used to create materials with improved thermal stability or specific electronic characteristics, valuable in industries ranging from electronics to aerospace .

Environmental Science: Pollution Remediation

“2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol” might be applied in environmental science for pollution remediation. Its chemical properties could be harnessed to develop agents that break down pollutants or absorb toxic substances from water and soil .

Biochemistry: Enzyme Inhibition Studies

This compound could play a role in biochemistry for studying enzyme inhibition. By observing how its derivatives interact with various enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for understanding metabolic pathways and disease mechanisms .

Pharmacology: Drug Delivery Systems

In pharmacology, the compound could be used to design drug delivery systems. Its ability to form stable structures might be beneficial in creating carriers that can deliver drugs more effectively to their target sites within the body .

properties

IUPAC Name

2-cyclopropyl-4-(2-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-4-2-3-5-11(9)12-8-13(17)16-14(15-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDZCIMEGWPAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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